3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole
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Overview
Description
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole typically involves the reaction of 3-nitroaniline with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-amino-4-(3-nitrophenyl)-1,2,5-thiadiazole.
Reduction: Formation of 3-chloro-4-(3-aminophenyl)-1,2,5-thiadiazole.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-nitrophenyl)-1,2,5-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
3-Chloro-4-(3-nitrophenyl)-1,2,5-triazole: Contains a triazole ring instead of a thiadiazole ring.
3-Chloro-4-(3-nitrophenyl)-1,2,5-tetrazole: Contains a tetrazole ring instead of a thiadiazole ring.
Uniqueness
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is unique due to the presence of both a chloro group and a nitrophenyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4ClN3O2S |
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Molecular Weight |
241.66 g/mol |
IUPAC Name |
3-chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-7(10-15-11-8)5-2-1-3-6(4-5)12(13)14/h1-4H |
InChI Key |
YARCSRNYEWPLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSN=C2Cl |
Origin of Product |
United States |
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